molecular formula C8H6N4O3S B15224355 N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide

N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide

Cat. No.: B15224355
M. Wt: 238.23 g/mol
InChI Key: PWHJOQACDKUYCE-UHFFFAOYSA-N
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Description

N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a benzothiazole core with a nitro group at the 5-position, a hydroxy group at the N-position, and a carboximidamide group at the 2-position. Benzothiazole derivatives have been extensively studied for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

The synthesis of N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide can be achieved through various synthetic routes One common method involves the reaction of 2-aminobenzothiazole with nitrous acid to introduce the nitro group at the 5-positionThe final step involves the conversion of the carboxylic acid group to a carboximidamide group using appropriate reagents such as ammonium hydroxide .

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The hydroxy group can be oxidized to a carbonyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death. Its anticancer activity is believed to involve the inhibition of key enzymes and signaling pathways that are essential for cancer cell proliferation .

Comparison with Similar Compounds

N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide can be compared with other benzothiazole derivatives, such as:

Properties

Molecular Formula

C8H6N4O3S

Molecular Weight

238.23 g/mol

IUPAC Name

N'-hydroxy-5-nitro-1,3-benzothiazole-2-carboximidamide

InChI

InChI=1S/C8H6N4O3S/c9-7(11-13)8-10-5-3-4(12(14)15)1-2-6(5)16-8/h1-3,13H,(H2,9,11)

InChI Key

PWHJOQACDKUYCE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)/C(=N/O)/N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)C(=NO)N

Origin of Product

United States

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